molecular formula C10H13ClFN B2539979 (S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 2089388-88-3

(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B2539979
CAS RN: 2089388-88-3
M. Wt: 201.67
InChI Key: DSOVIXWSDACZQD-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a chemical compound. It contains a hydrochloride group, which is an acid salt resulting from the reaction of hydrochloric acid with an organic base . The hydrochloride group can improve the water solubility of amines, which can be desirable for substances used in medications .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants. Hydrochloride compounds can participate in a variety of reactions, including those involving amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as a medication, it could interact with specific receptors or enzymes in the body .

Safety and Hazards

Hydrochloride compounds can be corrosive and may cause skin burns and eye damage . They may also cause respiratory irritation .

Future Directions

The future directions would depend on the specific applications of this compound. For example, if it’s used as a medication, future research could focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

(1S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOVIXWSDACZQD-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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